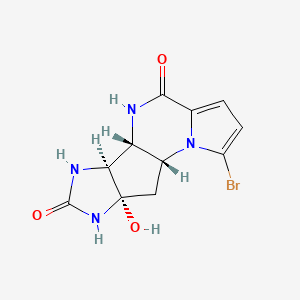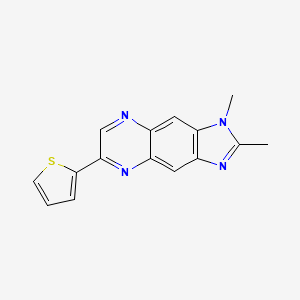![molecular formula C21H24FN5O5S B1665133 isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate CAS No. 832714-46-2](/img/structure/B1665133.png)
isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate
Vue d'ensemble
Description
APD668 is a novel, highly potent, and orally active glucose-dependent insulinotropic receptor agonist. It is designed to stimulate insulin release by beta cells in response to elevated blood glucose levels, thereby avoiding hypoglycemia . This compound is being investigated for its potential use in treating type 2 diabetes mellitus .
Applications De Recherche Scientifique
APD668 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study glucose-dependent insulinotropic receptor agonists.
Biology: It helps in understanding the role of glucose-dependent insulinotropic receptors in cellular processes.
Industry: It may have applications in the development of new therapeutic agents for metabolic disorders.
Mécanisme D'action
APD668 exerts its effects by acting as an agonist for the glucose-dependent insulinotropic receptor. This receptor is activated in response to elevated blood glucose levels, leading to the stimulation of insulin release by beta cells . The activation of this receptor also increases the levels and activity of intracellular factors involved in the preservation of beta cells .
Analyse Biochimique
Biochemical Properties
APD668 plays a significant role in biochemical reactions by acting as an agonist for the glucose-dependent insulinotropic receptor (GDIR). This receptor is a G protein-coupled receptor (GPCR) that is activated by elevated glucose levels. Upon activation, APD668 stimulates the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels . Additionally, APD668 has been shown to interact with other biomolecules such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-releasing polypeptide (GIP), which further enhance its insulinotropic effects .
Cellular Effects
APD668 exerts various effects on different types of cells and cellular processes. In pancreatic beta cells, APD668 enhances insulin secretion in response to elevated glucose levels, thereby improving glucose homeostasis . This compound also influences cell signaling pathways by activating the GDIR, which leads to the release of incretins such as GLP-1 and GIP . These incretins play a crucial role in regulating glucose and lipid metabolism, reducing inflammation, and improving overall metabolic function .
Molecular Mechanism
The molecular mechanism of APD668 involves its binding to the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells. Upon binding, APD668 activates the receptor, leading to the stimulation of intracellular signaling pathways that promote insulin secretion . The activation of GDIR by APD668 also increases the levels and activity of intracellular factors involved in the preservation of beta cells . Additionally, structural studies have revealed that APD668 interacts with the hydrophobic pocket of GDIR, stabilizing its active state and enhancing its insulinotropic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of APD668 have been observed to change over time. Studies have shown that APD668 is stable and maintains its insulinotropic activity over extended periods . Long-term exposure to APD668 may lead to changes in cellular function, such as alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of monitoring the stability and degradation of APD668 in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of APD668 vary with different dosages in animal models. In murine models of non-alcoholic steatohepatitis (NASH) with diabetes, APD668 alone showed a reduction in plasma glucose and triglyceride levels . When combined with linagliptin, a DPPIV inhibitor, APD668 demonstrated a more pronounced reduction in plasma glucose and triglyceride levels . High doses of APD668 may lead to adverse effects, such as hepatic steatosis and inflammation . These findings suggest that careful dosage optimization is crucial for maximizing the therapeutic benefits of APD668 while minimizing potential toxic effects.
Metabolic Pathways
APD668 is involved in several metabolic pathways, primarily through its interaction with the glucose-dependent insulinotropic receptor (GDIR). Upon activation, GDIR stimulates the release of incretins such as GLP-1 and GIP, which play a crucial role in regulating glucose and lipid metabolism . Additionally, APD668 has been shown to reduce triglyceride uptake and hepatic lipogenesis, suggesting its potential for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) .
Transport and Distribution
The transport and distribution of APD668 within cells and tissues involve its interaction with specific transporters and binding proteins. APD668 is orally active and efficiently absorbed, allowing it to reach target tissues such as the pancreas . Once inside the cells, APD668 interacts with the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells, promoting insulin secretion . The distribution of APD668 within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of APD668 is primarily within the pancreatic beta cells, where it interacts with the glucose-dependent insulinotropic receptor (GDIR) on the cell membrane . This localization is crucial for its insulinotropic effects, as it allows APD668 to activate GDIR and stimulate insulin secretion in response to elevated glucose levels . Additionally, APD668 may undergo post-translational modifications that direct it to specific compartments or organelles within the cells, further enhancing its activity and function .
Analyse Des Réactions Chimiques
APD668 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
APD668 is unique compared to other glucose-dependent insulinotropic receptor agonists due to its high potency and oral activity . Similar compounds include:
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in combination with APD668 to prevent the progression of non-alcoholic steatohepatitis.
Sulfonylureas: These compounds stimulate insulin release but are not glucose-dependent, which can lead to hypoglycemia.
APD668’s glucose-dependent mechanism makes it a safer alternative to sulfonylureas, as it reduces the risk of hypoglycemia .
Propriétés
IUPAC Name |
propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025686 | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells. | |
| Record name | APD668 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
832714-46-2 | |
| Record name | APD-668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APD-668 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of APD668?
A1: APD668 acts as an agonist of G protein-coupled receptor 119 (GPR119). [, , , , ] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. [] GLP-1 plays a role in glucose homeostasis and has been investigated for its potential in treating metabolic disorders.
Q2: What evidence suggests that APD668 might be beneficial in treating metabolic diseases?
A2: Studies have demonstrated that APD668 administration, alone or in combination with the DPPIV inhibitor linagliptin, shows promising results in preclinical models of steatohepatitis, a condition often associated with metabolic dysfunction. [, , , ] Specifically, APD668 improved fat tolerance and attenuated fatty liver development in a high-trans fat diet-induced steatohepatitis mouse model. [] Additionally, co-administration with linagliptin prevented the progression of steatohepatitis in mice fed a high-trans fat diet. [, ]
Q3: Are there any structural analogs of APD668 that have been studied for similar applications?
A3: While the provided articles do not explicitly mention structural analogs of APD668, they do highlight the use of liraglutide and semaglutide, which are long-acting GLP-1 receptor agonists. [] These analogs, similar to APD668 in their ability to activate the GLP-1 pathway, were also shown to influence alcohol intake in preclinical models. [] This suggests potential overlapping therapeutic applications and warrants further investigation into the structural similarities and differences between APD668 and these GLP-1 analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

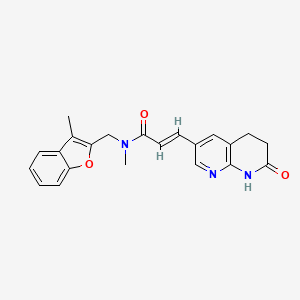

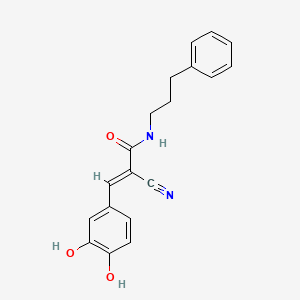

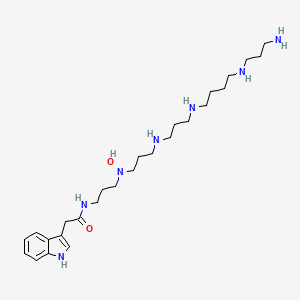
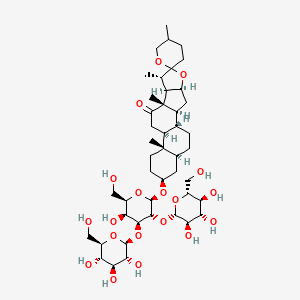
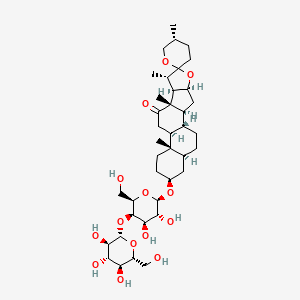
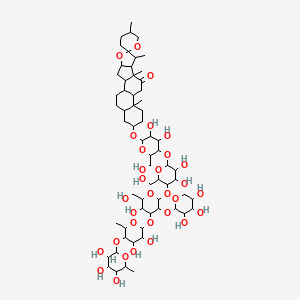
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)

